molecular formula C37H41F7N2O9 B563511 3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid CAS No. 109059-96-3

3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid

Cat. No.: B563511
CAS No.: 109059-96-3
M. Wt: 790.729
InChI Key: GNXYJKJNZRNKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C37H41F7N2O9 and its molecular weight is 790.729. The purity is usually 95%.
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Properties

CAS No.

109059-96-3

Molecular Formula

C37H41F7N2O9

Molecular Weight

790.729

IUPAC Name

3-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C37H41F7N2O9/c1-8-25(54-26-12-11-19(33(4,5)9-2)15-20(26)34(6,7)10-3)30(50)45-22-16-23(47)21(46-32(53)35(38,39)36(40,41)37(42,43)44)17-27(22)55-28-14-18(31(51)52)13-24(48)29(28)49/h11-17,25,47-49H,8-10H2,1-7H3,(H,45,50)(H,46,53)(H,51,52)

InChI Key

GNXYJKJNZRNKRD-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC(=C(C=C1OC2=CC(=CC(=C2O)O)C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Synonyms

3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid

Origin of Product

United States

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